キナバクチン

説明

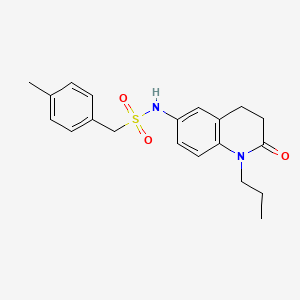

Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .

Synthesis Analysis

Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .

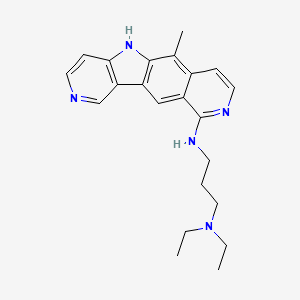

Molecular Structure Analysis

The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .

Chemical Reactions Analysis

While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .

Physical And Chemical Properties Analysis

Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .

科学的研究の応用

キナバクチン: 科学研究アプリケーションの包括的な分析: キナバクチンは、植物における様々な生理学的プロセスに影響を与えるアブシジン酸(ABA)アゴニストとして作用する合成化合物です。以下は、様々な科学研究分野におけるキナバクチンの独自の用途に関する詳細な分析です。

作物の耐乾性

キナバクチンは、シロイヌナズナやダイズなどの植物において、ABA様生物学的反応を誘導することで、耐乾性を高めることが示されています。 これには、種子の発芽の抑制と葉の水分損失の抑制が含まれ、これらは水不足に対する作物の回復力を向上させる上で重要な要素です .

孔辺細胞閉鎖機構

研究によると、キナバクチンは、植物における孔辺細胞の閉鎖につながる、二量体ABA受容体を優先的に活性化することが示されています。 この機構は、特に乾燥ストレス条件下において、植物の水分のバランスを維持するために不可欠です .

農業生産性

キナバクチンは、ABAの効果を模倣することで、植物の生育と発達を調節し、農業生産性を向上させる可能性があります。 ABA様反応を誘導する能力は、農業バイオテクノロジーにとって貴重なツールとなっています .

効果を高めるための構造最適化

キナバクチンの構造最適化により、効果が向上した誘導体の特定につながりました。 これらの誘導体は、ABA受容体への結合を微調整し、より望ましい植物の表現型を実現する可能性を秘めています .

種子の発芽制御

キナバクチンの種子の発芽に対する影響は、作物の管理と収量の最適化に不可欠な発芽時期を制御するために利用できます .

水分損失の調節

キナバクチンは、そのABA様活性を通じて、植物の水分損失を調節するのに役立ちます。これは、乾燥地帯で栽培される作物や、干ばつ期間中に特に有益です .

作用機序

Target of Action

Quinabactin primarily targets the Abscisic Acid (ABA) receptors . These receptors, known as PYR/PYL/RCAR , play a crucial role in plant responses to abiotic stress . Quinabactin preferentially activates dimeric ABA receptors , which are key targets for controlling transpiration .

Mode of Action

Quinabactin interacts with its targets by forming a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network . This interaction stabilizes the receptors in a conformation that inhibits clade A type II C protein phosphatases (PP2Cs), leading to downstream SnRK2 kinase activation .

Biochemical Pathways

The activation of SnRK2 kinases by Quinabactin leads to numerous cellular outputs . This includes the activation of stress-responsive genes and the inhibition of seed germination . The affected pathways and their downstream effects play a central role in plant responses to abiotic stress, such as drought .

Result of Action

Quinabactin’s action results in a range of ABA-like biological responses. This includes the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance in plants like Arabidopsis and soybean . The effects of Quinabactin are sufficiently similar to those of ABA that it can rescue multiple phenotypes observed in the ABA-deficient mutant aba2 .

将来の方向性

Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .

生化学分析

Biochemical Properties

Quinabactin plays a crucial role in biochemical reactions by interacting with specific ABA receptors. It preferentially activates dimeric subfamily III ABA receptors, such as pyrabactin resistance 1 (PYR1) and its close relatives . These interactions lead to the inhibition of protein phosphatases 2C (PP2Cs), which are negative regulators of ABA signaling. By inhibiting PP2Cs, Quinabactin promotes the activation of SnRK2 kinases, which are essential for ABA-mediated responses .

Cellular Effects

Quinabactin influences various cellular processes by modulating ABA signaling pathways. It has been shown to induce ABA-like responses in vegetative tissues, including the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance . Quinabactin also affects cell signaling pathways, gene expression, and cellular metabolism by activating ABA receptors and downstream signaling components .

Molecular Mechanism

The molecular mechanism of Quinabactin involves its binding to ABA receptors, leading to conformational changes that facilitate the inhibition of PP2Cs . This inhibition releases SnRK2 kinases from suppression, allowing them to phosphorylate target proteins involved in ABA responses. Quinabactin’s selective activation of dimeric ABA receptors highlights its specificity and effectiveness in modulating ABA signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinabactin have been observed to change over time. Quinabactin is stable under experimental conditions and maintains its activity over extended periods . Long-term studies have shown that Quinabactin can sustain ABA-like responses, such as stomatal closure and drought tolerance, in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of Quinabactin vary with different dosages in animal models. At optimal doses, Quinabactin effectively enhances drought tolerance and other ABA-mediated responses without causing adverse effects . At high doses, Quinabactin may exhibit toxic effects, including growth inhibition and reduced seed germination . These threshold effects highlight the importance of precise dosage control in experimental applications.

Metabolic Pathways

Quinabactin is involved in metabolic pathways related to ABA biosynthesis and signaling. It interacts with enzymes such as 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are key regulators of ABA biosynthesis . Quinabactin’s activation of ABA receptors also influences metabolic flux and metabolite levels, contributing to its overall impact on plant physiology .

Transport and Distribution

Quinabactin is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which ensure its effective delivery to target sites. Quinabactin’s distribution within plant tissues is crucial for its role in modulating ABA responses .

Subcellular Localization

Quinabactin’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for its activity and function, as they ensure that Quinabactin reaches the appropriate sites within the cell to exert its effects on ABA signaling .

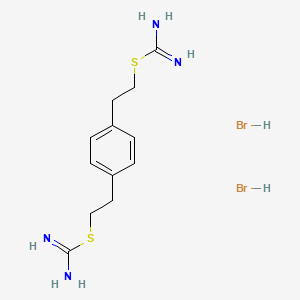

特性

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKSUMLZQXFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

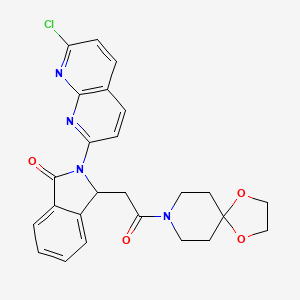

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)

![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)